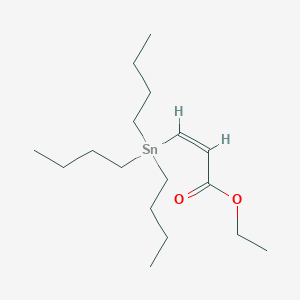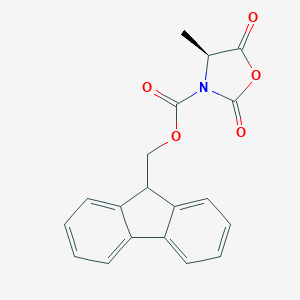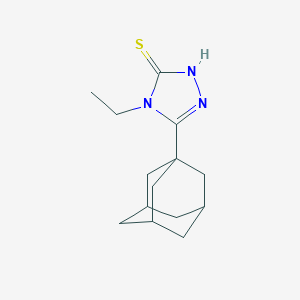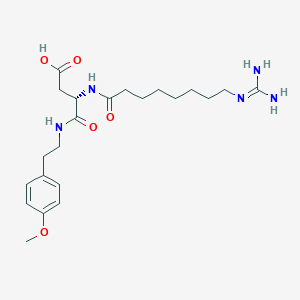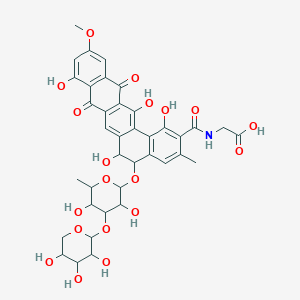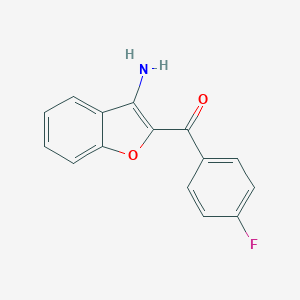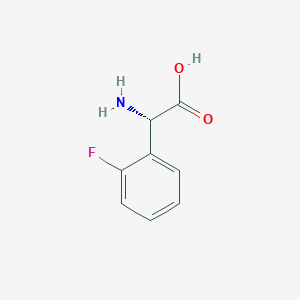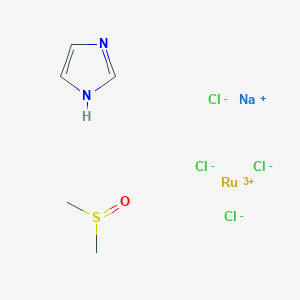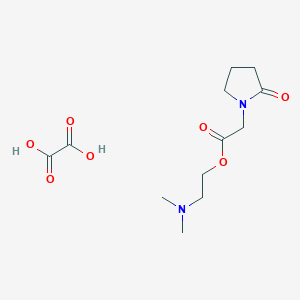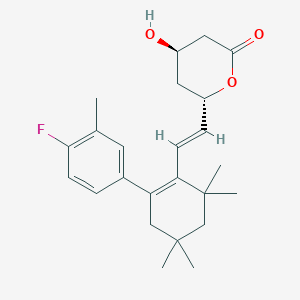
(R)-1-Pyridin-2-yl-but-3-enylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-1-Pyridin-2-yl-but-3-enylamine, also known as R-(-)-PBE or R-(-)-2-(3-pyridinyl)-1-butanamine, is a chiral amine that has gained significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound is a structural analog of the neurotransmitter norepinephrine and has been shown to exhibit selective affinity for certain adrenergic receptors.
科学的研究の応用
(R)-1-Pyridin-2-yl-but-3-enylamine has been studied for its potential applications in several areas of research, including as a tool for studying adrenergic receptors, as a potential therapeutic agent for various diseases, and as a precursor for the synthesis of other compounds. One study found that (R)-1-Pyridin-2-yl-but-3-enylamine exhibited selective affinity for the β2-adrenergic receptor subtype, making it a useful tool for studying this receptor. Another study suggested that this compound may have potential as a treatment for depression, as it was found to increase levels of certain neurotransmitters in the brain. Additionally, (R)-1-Pyridin-2-yl-but-3-enylamine has been used as a starting material for the synthesis of other compounds with potential therapeutic applications.
作用機序
The mechanism of action of (R)-1-Pyridin-2-yl-but-3-enylamine is not fully understood, but it is believed to act as an agonist for certain adrenergic receptors. Specifically, this compound has been shown to exhibit selectivity for the β2-adrenergic receptor subtype, which is involved in the regulation of various physiological processes, including bronchodilation, vasodilation, and glycogenolysis.
Biochemical and Physiological Effects:
Studies have shown that (R)-1-Pyridin-2-yl-but-3-enylamine can have a variety of biochemical and physiological effects, depending on the specific adrenergic receptor subtype it interacts with. For example, activation of the β2-adrenergic receptor can lead to increased heart rate, bronchodilation, and vasodilation. In addition, this compound has been shown to increase levels of certain neurotransmitters, such as dopamine and norepinephrine, in the brain.
実験室実験の利点と制限
One advantage of using (R)-1-Pyridin-2-yl-but-3-enylamine in lab experiments is its selectivity for certain adrenergic receptor subtypes, which can allow for more targeted studies of these receptors. Additionally, this compound is relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of using (R)-1-Pyridin-2-yl-but-3-enylamine is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on (R)-1-Pyridin-2-yl-but-3-enylamine. One area of interest is its potential as a therapeutic agent for various diseases, including depression and asthma. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its interactions with different adrenergic receptor subtypes. Finally, (R)-1-Pyridin-2-yl-but-3-enylamine could be used as a starting material for the synthesis of other compounds with potential therapeutic applications.
合成法
The synthesis of (R)-1-Pyridin-2-yl-but-3-enylamine involves the reaction of (R)-2-bromo-1-butene with 3-pyridylboronic acid in the presence of a palladium catalyst. The resulting product is then treated with lithium aluminum hydride to reduce the double bond and form the amine. This method has been reported to yield the desired product in high enantiomeric excess and purity.
特性
CAS番号 |
138175-26-5 |
|---|---|
製品名 |
(R)-1-Pyridin-2-yl-but-3-enylamine |
分子式 |
C9H12N2 |
分子量 |
148.2 g/mol |
IUPAC名 |
(1R)-1-pyridin-2-ylbut-3-en-1-amine |
InChI |
InChI=1S/C9H12N2/c1-2-5-8(10)9-6-3-4-7-11-9/h2-4,6-8H,1,5,10H2/t8-/m1/s1 |
InChIキー |
WCAXYTBAXWHRCK-MRVPVSSYSA-N |
異性体SMILES |
C=CC[C@H](C1=CC=CC=N1)N |
SMILES |
C=CCC(C1=CC=CC=N1)N |
正規SMILES |
C=CCC(C1=CC=CC=N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



